molecular formula C10H6O2 B094277 1,4-Naphthoquinone CAS No. 130-15-4

1,4-Naphthoquinone

Cat. No. B094277
CAS RN: 130-15-4
M. Wt: 158.15 g/mol
InChI Key: FRASJONUBLZVQX-UHFFFAOYSA-N
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Patent
US04547578

Procedure details

By the process according to the present invention it has surprisingly been possible to obtain a colorless, pure phthalic anhydride with a melting point of 131.2° C., a naphthoquinone content of less than 1 ppm, and a color value of less than 10 APHA. These surprising results have been obtained by heating crude phthalic anhydride produced from naphthalene containing 0.7-0.8% by weight of naphthoquinone and 0.04% by weight of maleic anhydride, for 20 hours with, for example, 0.2% by weight of commercial polybutadiene oils to about 240° C., followed by vacuum distillation. Similar results were obtained with the use of polyisoprene, polydimethylbutadiene, and poly-1,3-pentadiene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[C:11](=[O:12])[CH:10]=[CH:9][C:7](=[O:8])[C:5]=2[CH:6]=1.[C:13]1(=[O:23])[O:18][C:16](=[O:17])[C:15]2=CC=CC=[C:14]12>>[CH:6]1[C:5]2[C:4](=[CH:11][CH:10]=[CH:9][CH:7]=2)[CH:3]=[CH:2][CH:1]=1.[CH:2]1[CH:1]=[CH:6][C:5]2[C:7](=[O:8])[CH:9]=[CH:10][C:11](=[O:12])[C:4]=2[CH:3]=1.[C:16]1(=[O:17])[O:18][C:13](=[O:23])[CH:14]=[CH:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)C=CC2=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These surprising results
CUSTOM
Type
CUSTOM
Details
have been obtained

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC=CC=C12
Name
Type
product
Smiles
C=1C=CC2=C(C1)C(=O)C=CC2=O
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.